(R)-Methyl 3-amino-2-(1H-imidazol-5-YL)propanoate
Description
Methyl 3-amino-2-(1H-imidazol-5-yl)propanoate is a compound that features an imidazole ring, which is a five-membered heterocyclic ring containing two nitrogen atoms
Properties
Molecular Formula |
C7H11N3O2 |
|---|---|
Molecular Weight |
169.18 g/mol |
IUPAC Name |
methyl 3-amino-2-(1H-imidazol-5-yl)propanoate |
InChI |
InChI=1S/C7H11N3O2/c1-12-7(11)5(2-8)6-3-9-4-10-6/h3-5H,2,8H2,1H3,(H,9,10) |
InChI Key |
ROBRYVWEQDOFPJ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(CN)C1=CN=CN1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-amino-2-(1H-imidazol-5-yl)propanoate can be achieved through several methods. One common method involves the Debus-Radziszewski synthesis, which is a well-known procedure for creating imidazole derivatives . This method typically involves the reaction of glyoxal, ammonia, and an aldehyde under acidic conditions.
Another method involves the Wallach synthesis, which uses dehydrogenation of imidazolines . Additionally, the compound can be synthesized from alpha halo-ketones through the Marckwald synthesis or from amino nitriles .
Industrial Production Methods
Industrial production of this compound often involves optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, pH, and concentration of reactants. The use of catalysts and solvents can also play a crucial role in enhancing the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-amino-2-(1H-imidazol-5-yl)propanoate undergoes various types of chemical reactions, including:
Oxidation: This reaction can convert the amino group into a nitro group or other oxidized forms.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The imidazole ring allows for substitution reactions where different substituents can replace the hydrogen atoms on the ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various halides for substitution reactions. The conditions for these reactions typically involve specific temperatures, solvents, and catalysts to ensure the desired transformation.
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce a wide range of substituted imidazole compounds.
Scientific Research Applications
Methyl 3-amino-2-(1H-imidazol-5-yl)propanoate has numerous applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and as a reagent in various organic reactions.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of methyl 3-amino-2-(1H-imidazol-5-yl)propanoate involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Compounds similar to methyl 3-amino-2-(1H-imidazol-5-yl)propanoate include other imidazole derivatives such as:
Histidine: An essential amino acid with an imidazole side chain.
Metronidazole: An antibiotic and antiprotozoal medication.
Omeprazole: A proton pump inhibitor used to treat gastric acid-related conditions.
Uniqueness
What sets methyl 3-amino-2-(1H-imidazol-5-yl)propanoate apart is its specific structure, which allows for unique interactions with biological targets. This makes it a valuable compound for developing new therapeutic agents and studying biochemical pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
